4-(2-Acetamidoethylamino)-3-nitrobenzoic acid
Overview
Description
4-(2-Acetamidoethylamino)-3-nitrobenzoic acid is an organic compound that features both nitro and acetamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetamidoethylamino)-3-nitrobenzoic acid typically involves a multi-step process One common route starts with the nitration of benzoic acid to introduce the nitro group This is followed by the acylation of the amino group with acetic anhydride to form the acetamido group
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetamidoethylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(2-Aminoethylamino)-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-Aminoethylamino)-3-nitrobenzoic acid and acetic acid.
Scientific Research Applications
4-(2-Acetamidoethylamino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(2-Acetamidoethylamino)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the acetamido and ethylamino groups, making it less versatile in chemical reactions.
4-(2-Aminoethylamino)-3-nitrobenzoic acid: Similar but lacks the acetamido group, affecting its chemical properties and reactivity.
4-(2-Acetamidoethylamino)-3-chlorobenzoic acid: Contains a chlorine atom instead of a nitro group, leading to different reactivity and applications.
Uniqueness
4-(2-Acetamidoethylamino)-3-nitrobenzoic acid is unique due to the presence of both nitro and acetamido groups, which provide a combination of reactivity and potential biological activity not found in similar compounds.
Properties
IUPAC Name |
4-(2-acetamidoethylamino)-3-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-7(15)12-4-5-13-9-3-2-8(11(16)17)6-10(9)14(18)19/h2-3,6,13H,4-5H2,1H3,(H,12,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHBLXXKYHYUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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